molecular formula C18H15AlO12S3 B073524 Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) CAS No. 1300-35-2

Benzenesulfonic acid, hydroxy-, aluminum salt (3:1)

Cat. No. B073524
CAS RN: 1300-35-2
M. Wt: 552.5 g/mol
InChI Key: GCVCIVDNHNBFMS-UHFFFAOYSA-K
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Description

Benzenesulfonic acid, also known as besylic acid, is a strong organic acid commonly used as an acid catalyst in various organic reactions, such as esterification, alkylation, and condensation reactions . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .


Molecular Structure Analysis

The molecular formula of Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) is C18H21AlO12S3 . The structure is available on PubChem .


Physical And Chemical Properties Analysis

Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) has a molecular weight of 552.5 g/mol . It has 6 hydrogen bond donors and 12 hydrogen bond acceptors . It is highly water-soluble .

Scientific Research Applications

Inhibitor of Human Neutrophil Elastase (hNE)

Benzenesulfonic acid derivatives, including the aluminum salt, have been synthesized and evaluated as competitive inhibitors of hNE . This enzyme plays a crucial role in the development of Acute Respiratory Distress Syndrome (ARDS), a severe condition often associated with COVID-19 . The compound shows moderate inhibitory activity against hNE, making it a potential candidate for ARDS treatment .

Preparation of Phenol

Benzenesulfonic acid is used to produce phenol by fusing it with sodium hydroxide or hydrolyzing one of its salts . Phenol has a wide range of applications, including as a precursor to plastics and related materials .

Surfactant Production

The metal or amine salts of benzenesulfonic acid, including the aluminum salt, are used in the production of surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, making them essential in many industrial processes .

Counterion for Cationic Pharmaceuticals

Benzenesulfonic acid and its salts can act as counterions for cationic pharmaceuticals . This role is crucial in drug formulation, as the counterion can influence the drug’s solubility, stability, and bioavailability .

Preparation of Boehmite Nanoparticles

Aluminum trihydroxide, a component of the aluminum salt of benzenesulfonic acid, is used in the preparation of boehmite nanoparticles . These nanoparticles have various applications, including in the production of ceramics and catalysts .

Production of Metallurgical Grade Alumina

Aluminum trihydroxide is used in the production of metallurgical grade alumina . This material is primarily used in the production of aluminum metal through high-temperature electrolysis .

Catalysis

Amorphous aluminum compounds, including aluminum trihydroxide, play a significant role in catalysis . They influence various processes, including the hydrothermal treatment of catalyst precursors .

Petrochemistry

Amorphous aluminum compounds are also important in petrochemistry . They contribute to various processes, enhancing the efficiency and effectiveness of petrochemical production .

Safety and Hazards

Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is known that benzenesulfonic acid derivatives can interact with various biological targets, depending on their specific structure and the presence of functional groups .

Mode of Action

Benzenesulfonic acid, a related compound, is known to act as an acid catalyst in various organic reactions, such as esterification, alkylation, and condensation reactions . It is also used as a sulfonating agent to introduce sulfonic acid (SO3H) groups into organic compounds .

Biochemical Pathways

Benzenesulfonic acid and its derivatives can potentially influence a variety of biochemical pathways due to their ability to donate or accept protons, thereby affecting the ph and ionic strength of the biological environment .

Pharmacokinetics

Benzenesulfonic acid is known to be soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . This suggests that the compound may have good bioavailability when administered orally or intravenously .

Result of Action

Based on the properties of benzenesulfonic acid, it can be inferred that the compound may have potential effects on ph regulation and ionic balance in cells .

Action Environment

The action, efficacy, and stability of Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its solubility and reactivity . Additionally, the presence of other ions in the environment can also affect the compound’s stability and reactivity .

properties

IUPAC Name

aluminum;benzenesulfonic acid;trihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H6O3S.Al.3H2O/c3*7-10(8,9)6-4-2-1-3-5-6;;;;/h3*1-5H,(H,7,8,9);;3*1H2/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVCIVDNHNBFMS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21AlO12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, hydroxy-, aluminum salt (3:1)

CAS RN

1300-35-2
Record name Aluminum phenolsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, hydroxy-, aluminum salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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